N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide” is a complex organic compound. Compounds with similar structures, such as N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide, are known in the field of scientific research due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to the one you mentioned, often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.
Chemical Reactions Analysis
Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.
Physical And Chemical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a selective T-type calcium channel blocker. It works by blocking the influx of calcium ions into cells, which is necessary for the normal functioning of cells. By blocking calcium influx, this compound reduces the excitability of neurons, which can lead to the anticonvulsant and analgesic effects seen in animal models.
Biochemical and Physiological Effects
This compound has been shown to have both acute and chronic effects on calcium channel activity. Acutely, it blocks the influx of calcium ions into cells, which reduces the excitability of neurons. Chronically, it has been shown to reduce the expression of T-type calcium channels, which can lead to a long-term reduction in neuronal excitability. In addition, this compound has been shown to have effects on other ion channels, such as potassium channels, which may contribute to its overall effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its selectivity for T-type calcium channels. This allows researchers to specifically study the effects of blocking this type of channel, without affecting other types of channels. One limitation is that this compound is not currently approved for human use, which limits its potential therapeutic applications.
Future Directions
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of epilepsy and neuropathic pain. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of hypertension. Studies are needed to determine its long-term effects on blood pressure and its potential use in combination with other antihypertensive drugs. Finally, further studies are needed to determine the effects of this compound on other ion channels and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-3-phenylisoxazole-4-carboxylic acid to form the corresponding amide. The final step involves the reduction of the nitro group to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic use in various diseases. It has been shown to have anticonvulsant effects in animal models of epilepsy, suggesting its potential use in the treatment of this disease. It has also been shown to have analgesic effects in animal models of neuropathic pain, indicating its potential use in the treatment of this condition. In addition, this compound has been studied for its potential use in the treatment of hypertension, as it has been shown to lower blood pressure in animal models.
Safety and Hazards
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-17(18(21-25-12)13-5-3-2-4-6-13)19(22)20-14-7-8-15-16(11-14)24-10-9-23-15/h2-8,11H,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPHVGQUOMOZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.